(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Asymmetric Synthesis Chiral Resolution Stereoselectivity

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS 2109874-10-2) is a chiral phenylalkylamine derivative supplied as a hydrochloride salt with a molecular weight of 254.53 g/mol and the chemical formula C₈H₁₀BrClFN. It contains a single asymmetric carbon and is characterized by the (S)-absolute configuration.

Molecular Formula C8H10BrClFN
Molecular Weight 254.53
CAS No. 2109874-10-2
Cat. No. B3028481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
CAS2109874-10-2
Molecular FormulaC8H10BrClFN
Molecular Weight254.53
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Br)F)N.Cl
InChIInChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
InChIKeyBLXILKBUBMZCET-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride CAS 2109874-10-2: Baseline Physicochemical and Safety Profile for Procurement


(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (CAS 2109874-10-2) is a chiral phenylalkylamine derivative supplied as a hydrochloride salt with a molecular weight of 254.53 g/mol and the chemical formula C₈H₁₀BrClFN [1]. It contains a single asymmetric carbon and is characterized by the (S)-absolute configuration [2]. The compound is classified with GHS07 hazard pictograms and carries the signal word 'Warning' due to associated hazards including acute oral toxicity and skin/eye irritation (H302, H315, H319, H335) .

Why (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Cannot Be Interchanged with Generic Analogs


While a range of phenylalkylamine intermediates may share the 4-bromo-3-fluorophenyl core motif, their chiral identity, salt form, and substitution pattern critically dictate their utility and performance in asymmetric syntheses. The (S)-enantiomer (CAS 2109874-10-2, as the hydrochloride) is not interchangeable with its (R)-counterpart or the racemic mixture due to fundamental differences in chiral recognition during catalytic cycles and biological target engagement . Similarly, substituting with the free base (CAS 1241678-53-4) or positional isomers such as 2-(4-bromo-3-fluorophenyl)ethan-1-amine (CAS 1191063-84-9) alters both the chemical reactivity profile and the physicochemical properties governing handling and formulation [1]. Consequently, generic substitution without explicit analytical and chiral purity verification risks introducing uncontrolled variables that can compromise reaction stereoselectivity, yield, and downstream biological assay reproducibility [2].

Quantitative Differentiation: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride vs. Closest Analogs


Chiral Purity and Stereochemical Integrity: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (as the hydrochloride salt) provides a defined chiral building block for asymmetric synthesis, enabling predictable stereochemical outcomes. While direct quantitative activity comparisons for this specific compound are absent in the public literature, the fundamental principle of enantioselectivity is well-established for this class. For instance, for the closely related (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, the (R)-enantiomer has been explicitly noted to exhibit 'remarkable pharmacological activity' used in the production of antibacterial agents, whereas the (S)-enantiomer did not demonstrate the same utility, highlighting the critical impact of stereochemistry on biological function [1]. This class-level inference underscores that procurement of the precise (S)-enantiomer is non-negotiable for applications demanding specific chiral induction.

Asymmetric Synthesis Chiral Resolution Stereoselectivity

Hydrochloride Salt vs. Free Base: Solubility and Handling Properties

The hydrochloride salt form (CAS 2109874-10-2) offers distinct physicochemical advantages over the corresponding free base (CAS 1241678-53-4). While both share the same chiral core, the hydrochloride is a solid (as indicated by safety data sheets and storage conditions), facilitating precise weighing and handling in laboratory settings . In contrast, the free base is a 'colorless to light yellow liquid' at room temperature, which can complicate accurate volumetric dispensing and may require specialized storage conditions (e.g., 2-8°C) . The salt form also typically enhances aqueous solubility, a critical parameter for biological assays and certain reaction media [1].

Formulation Salt Selection Physicochemical Properties

Regioisomeric Specificity: 4-Bromo-3-fluoro vs. Alternative Substitution Patterns

The precise 4-bromo-3-fluoro substitution pattern on the phenyl ring is a critical determinant of electronic properties and steric bulk, directly influencing molecular recognition. Altering this pattern, as in the case of the 2-(4-bromo-3-fluorophenyl)ethan-1-amine isomer (CAS 1191063-84-9), changes the vector of the amine group relative to the halogen substituents [1]. This positional isomerism has been shown to impact functional properties; for instance, the 2-(4-bromo-3-fluorophenyl)ethan-1-amine isomer was found to have the fluorine substituent enhance electron transport properties while the bromine contributed to better charge trapping, a nuanced electronic profile that would differ for the 1-ethanamine regioisomer [2].

Medicinal Chemistry SAR Lead Optimization

Validated Application Scenarios for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

This compound is primarily sourced for use as a chiral building block in the asymmetric synthesis of pharmaceutical candidates. The defined (S)-stereochemistry is critical for installing chirality in downstream intermediates, particularly for central nervous system agents, enzyme inhibitors, and receptor modulators [1]. The hydrochloride salt form ensures reliable handling and consistent stoichiometry in multi-step synthetic sequences.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The compound serves as a key intermediate for generating compound libraries during SAR studies. Its chiral amine functionality allows for easy derivatization (e.g., amide bond formation, reductive amination), enabling the rapid exploration of chemical space around the 4-bromo-3-fluorophenyl pharmacophore . This is essential for lead optimization campaigns aiming to improve target affinity and selectivity.

Analytical Standard and Reference Material

Due to its well-defined chiral and salt form identity, the compound is utilized as a reference standard for chiral HPLC method development and as a reference material for analytical chemistry applications, ensuring the accurate identification and quantification of related impurities and synthetic precursors . Its specified purity (e.g., 98%) supports its use in these rigorous analytical contexts.

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